
2-(3-(2,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico es un compuesto orgánico que pertenece a la clase de derivados de oxadiazol. Este compuesto se caracteriza por la presencia de un grupo ácido benzoico unido a un anillo oxadiazol, que está aún más sustituido con un grupo 2,4-dimetilfenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico generalmente involucra la ciclización de precursores apropiados. Un método común es la reacción de 2,4-dimetilbenzoilhidrazida con derivados de ácido benzoico en condiciones deshidratantes para formar el anillo oxadiazol. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como oxicloruro de fósforo (POCl3) o ácido polifosfórico (PPA) a temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento consistentes. La elección de solventes, catalizadores y condiciones de reacción se controla cuidadosamente para maximizar la eficiencia y minimizar los residuos.
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otros grupos funcionales.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, bromo, cloro) y nucleófilos (por ejemplo, aminas, tioles) en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxidos de oxadiazol, mientras que las reacciones de sustitución pueden introducir diversos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
El Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como compuesto bioactivo con propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: Se investiga por sus potenciales efectos terapéuticos y como compuesto líder en el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales, como polímeros y tintes, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción del Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico involucra su interacción con objetivos moleculares específicos. El anillo oxadiazol puede interactuar con enzimas y receptores, modulando su actividad. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición del crecimiento microbiano o la inducción de apoptosis en células cancerosas. Las vías y objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Metil éster del Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico
- 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzonitrilo
- 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzamida
Singularidad
En comparación con compuestos similares, el Ácido 2-(3-(2,4-dimetilfenil)-1,2,4-oxadiazol-5-il)benzoico es único debido a su patrón de sustitución específico y la presencia del grupo ácido benzoico.
Propiedades
Fórmula molecular |
C17H14N2O3 |
|---|---|
Peso molecular |
294.30 g/mol |
Nombre IUPAC |
2-[3-(2,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c1-10-7-8-12(11(2)9-10)15-18-16(22-19-15)13-5-3-4-6-14(13)17(20)21/h3-9H,1-2H3,(H,20,21) |
Clave InChI |
FLCBOQBRDTVYAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779309.png)
![N-(4-Butoxyphenyl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11779312.png)
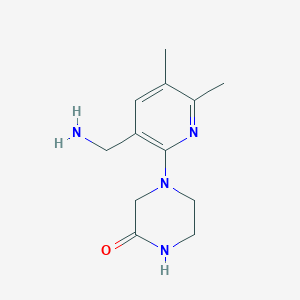

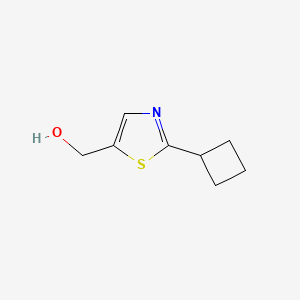

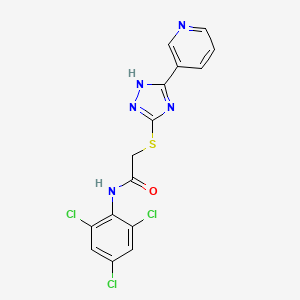
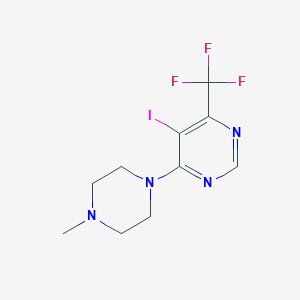

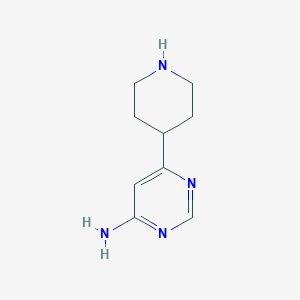
![[(2R)-5-fluoro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol](/img/structure/B11779360.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)
![2-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidine](/img/structure/B11779384.png)

